molecular formula C9H15NO4 B15123109 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione

4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione

Cat. No.: B15123109
M. Wt: 201.22 g/mol
InChI Key: JBOKASBCFBZTCE-UHFFFAOYSA-N
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Description

4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazolidine derivative with a suitable alkylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the oxazolidine ring and the alkyl ether moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxazolidinones, while reduction reactions may produce alcohol derivatives .

Scientific Research Applications

4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities. Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione include other oxazolidinediones and related heterocyclic compounds. Examples include 4-hydroxy-2-quinolones and coumarin derivatives .

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the oxazolidine ring and the alkyl ether moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-5(14-9(2,3)4)6-7(11)13-8(12)10-6/h5-6H,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKASBCFBZTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)OC(=O)N1)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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